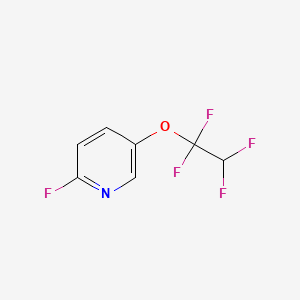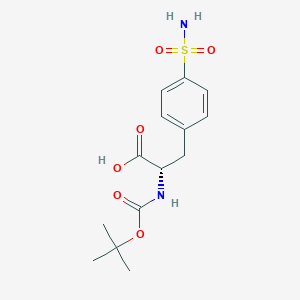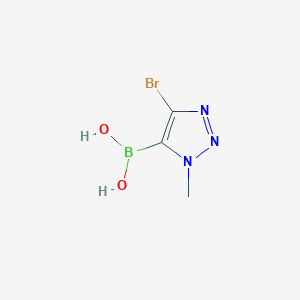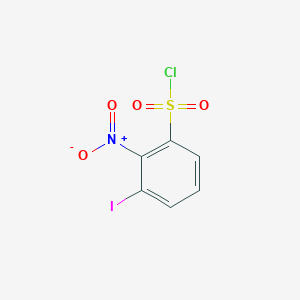![molecular formula C11H10F3NO2 B13463675 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a cyclobutyl group bearing a trifluoromethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the nitration of 4-[1-(trifluoromethyl)cyclobutyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the cyclobutyl group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Amino-4-[1-(trifluoromethyl)cyclobutyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Potential formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
- 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 1-Nitro-4-[1-(trifluoromethyl)cyclohexyl]benzene
- 1-Nitro-4-[1-(trifluoromethyl)cyclopentyl]benzene
Comparison: 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(6-1-7-10)8-2-4-9(5-3-8)15(16)17/h2-5H,1,6-7H2 |
InChI Key |
YVDLSNAUEMVGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)


![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
amine hydrochloride](/img/structure/B13463641.png)
![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)

![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
